molecular formula C12H15NO2 B145578 Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester CAS No. 37662-05-8

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester

Cat. No. B145578
CAS RN: 37662-05-8
M. Wt: 205.25 g/mol
InChI Key: VHFZIBNRJPBOBX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester, or more commonly known as Acetophenone, is an organic compound with a strong odor that is used in a variety of applications. It is a colorless liquid with a boiling point of 202.2°C and a melting point of -42.2°C. Acetophenone is a versatile compound and can be used as a solvent, a flavoring agent, and a reagent in laboratory experiments. It is also used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals and fragrances.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of ethyl esters of acetic acids and their chemical properties, including hydrolysis, decarboxylation, hydrazinolysis, and hydrazone formation, have been extensively studied. Some of these compounds demonstrate various biological activities like fungicidal, antimicrobial, antiarrhythmic, and effects on brain rhythmogenesis (Anisimova et al., 2011). Similar compounds were also synthesized, displaying chemical properties like hydrolysis, decarboxylation, and hydrazinolysis, with a noted biological activity (Anisimova et al., 2011).

Biocatalysis and Flavor Industry

  • The compound has been involved in the biocatalysis process for the production of natural flavors. For instance, the continuous synthesis of 2-Phenylethyl acetate in a solvent-free system using a packed bed bioreactor was studied, showing significant conversion rates (Huang et al., 2020). Additionally, the bioproduction of natural phenethyl acetate, phenylacetic acid, ethyl phenylacetate, and phenethyl phenylacetate from renewable feedstocks was developed, providing a green and sustainable method for producing these aroma chemicals (Sekar et al., 2022).

Ester Synthesis and Analysis

  • Various methods for producing esters, which are used as solvents, fragrances, flavors, and precursors in industries, were studied, with particular emphasis on biocatalysts providing opportunities for reactions under milder conditions leading to better quality products (Yadav & Trivedi, 2003). The analysis of compounds like 2-Acetyl-hexanoic acid ethyl ester, which finds widespread use as anesthetics, spices, medicine, etc., was performed using gas chromatograph-mass spectrometry, revealing the presence of different compounds in the reaction liquid (Ming, 2007).

Microbial Production and Biosynthesis

  • Perspectives for the microbial production of ethyl acetate, a short-chain ester used extensively in the food, beverage, and solvent areas, were discussed. The microbial conversion of biomass-derived sugars into ethyl acetate is considered a sustainable alternative to current unsustainable and energy-intensive processes (Zhang et al., 2020). Additionally, the expansion of whole-cell biocatalysis capabilities was engineered in Escherichia coli to produce various esters, highlighting the vast potential for producing small to medium volatile esters used across numerous industries (Rodriguez et al., 2014).

properties

IUPAC Name

ethyl 2-[(1R)-1-phenylethyl]iminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFZIBNRJPBOBX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C=N[C@H](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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